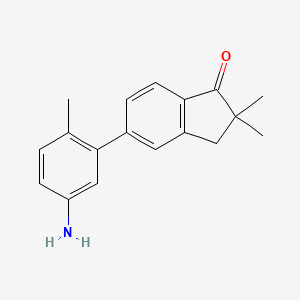
5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one is an organic compound with a complex structure that includes an indanone core substituted with an amino group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-amino-2-methylphenyl with 2,2-dimethylindan-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-methylphenol: Shares the amino and methyl groups but lacks the indanone core.
2,2-Dimethylindan-1-one: Contains the indanone core but lacks the amino and methyl substitutions.
Uniqueness
5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one is unique due to its specific combination of functional groups and structural features.
Eigenschaften
CAS-Nummer |
918331-97-2 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
5-(5-amino-2-methylphenyl)-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C18H19NO/c1-11-4-6-14(19)9-16(11)12-5-7-15-13(8-12)10-18(2,3)17(15)20/h4-9H,10,19H2,1-3H3 |
InChI-Schlüssel |
CAXJTXSOWYVPKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)C2=CC3=C(C=C2)C(=O)C(C3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)
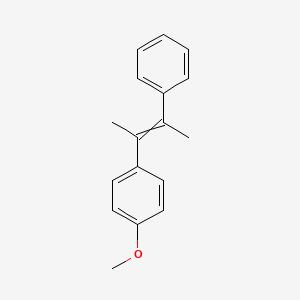

![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
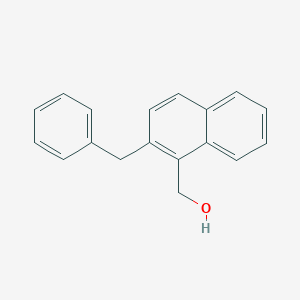
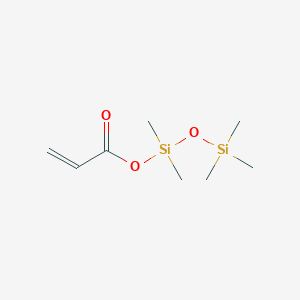
![{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B15170244.png)
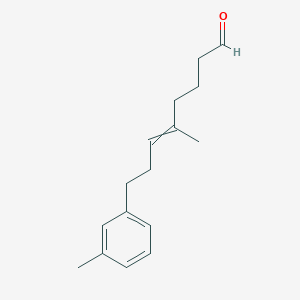

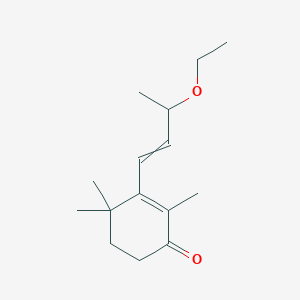


![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)

